(3-methoxyphenyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone
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Description
(3-methoxyphenyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone is a useful research compound. Its molecular formula is C17H17N3O2 and its molecular weight is 295.342. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
It’s known that many bioactive aromatic compounds containing the indole nucleus bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to interact with a variety of biochemical pathways due to their broad-spectrum biological activities .
Pharmacokinetics
It’s known that indole derivatives follow lipinski’s rule in molecular prediction studies .
Result of Action
Indole derivatives are known to have diverse biological activities and have immense potential to be explored for newer therapeutic possibilities .
Action Environment
It’s known that the biological activity of indole derivatives can be influenced by various factors, including the presence of other compounds, ph, temperature, and more .
Biological Activity
The compound (3-methoxyphenyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone is a complex organic molecule notable for its potential biological activities. This article reviews the biological activity of this compound based on existing research findings, including data tables and case studies.
Chemical Structure and Properties
- Molecular Formula : C17H17N3O2
- Molecular Weight : 295.342 g/mol
- Structural Features : The compound integrates a methoxyphenyl group with a tetrahydro-epiminocycloheptapyrimidine framework, which is significant for its pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Computational models suggest that the structural features of this compound may enable it to interact with specific receptors or enzymes involved in disease processes.
Predicted Interactions
Using tools like the Prediction of Activity Spectra for Substances (PASS), potential interactions include:
- Receptor Binding : Potential affinity for neurotransmitter receptors.
- Enzyme Inhibition : Possible inhibition of enzymes involved in metabolic pathways.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance:
- Case Study : A study on related tetrahydropyrimidine derivatives demonstrated cytotoxic effects against various cancer cell lines, suggesting that modifications in the structure can enhance efficacy against tumors.
Neuroprotective Effects
The compound's ability to cross the blood-brain barrier makes it a candidate for neuroprotective applications:
- Research Findings : In vitro studies have shown that related compounds can reduce oxidative stress and inflammation in neuronal cells.
Data Table: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Anticancer | Cytotoxic effects on cancer cell lines | |
Neuroprotective | Reduction of oxidative stress | |
Enzyme Inhibition | Potential inhibition of metabolic enzymes |
Synthesis and Optimization
The synthesis of this compound involves several key steps:
- Formation of the Tetrahydro Framework : Utilizing cyclization reactions.
- Functional Group Modifications : Introducing the methoxyphenyl moiety through nucleophilic substitution.
- Purification and Characterization : Techniques such as HPLC and NMR spectroscopy are employed to ensure purity and structural integrity.
Properties
IUPAC Name |
(3-methoxyphenyl)-(4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-12-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-22-13-4-2-3-11(7-13)17(21)20-12-5-6-16(20)14-9-18-10-19-15(14)8-12/h2-4,7,9-10,12,16H,5-6,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYQBRLLRRPWTCO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2C3CCC2C4=CN=CN=C4C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.